Diosbulbin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

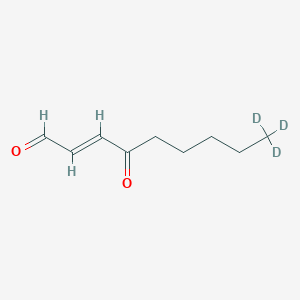

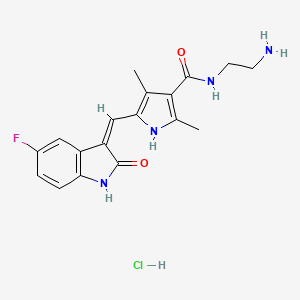

Diosbulbin I is a natural compound extracted from the roots of Dioscorea bulbifera . It belongs to the chemical family of Diterpenoids . The molecular formula of Diosbulbin I is C29H30O8 and it has a molecular weight of 506.56 .

Molecular Structure Analysis

The IUPAC name of Diosbulbin I is (1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl-3-(4-methoxyphenyl)prop-2-enoate .

Physical And Chemical Properties Analysis

Diosbulbin I is a powder in appearance . It has a predicted boiling point of 723.9±60.0 °C and a predicted density of 1.33±0.1 g/cm3 .

科学的研究の応用

Metabolic Activation and Hepatotoxicity : Diosbulbin B is a furan-containing diterpenoid lactone found in Dioscorea bulbifera L., a traditional Chinese medicine herb. Its administration has been linked to liver injury in animals. Metabolic activation plays a crucial role in DIOB-induced liver injury. Cytochrome P450-mediated metabolic activation of DIOB results in the formation of reactive metabolites, which are essential in understanding its hepatotoxicity (Lin et al., 2014).

Protein Interaction and Toxicity Mechanisms : The interaction of protein with reactive metabolites of DIOB has been studied, revealing key mechanisms of cytotoxicity. This includes the formation of protein modifications such as cysteine adduction, Schiff’s base, and cysteine/lysine crosslink, which are proportional to the severity of hepatotoxicity (Wang et al., 2017).

Protective Effects Against Liver Injury : Scutellarin, a compound from Scutellaria barbata, shows protective effects against liver injury induced by DIOB, attenuating inflammation and oxidative stress. This indicates potential for combining DIOB with scutellarin for cancer treatment (Niu et al., 2015).

Enhancement of Drug Sensitivity in Cancer : Low-dose DIOB has been found to enhance cisplatin sensitivity in gastric cancer by regulating PD-L1/NLRP3 signaling and inhibiting cancer stem cell properties (Li et al., 2021).

Hepatotoxicity Mechanism Analysis : Systems toxicology approaches reveal that DIOB affects fatty acid and glucose metabolism, bile acid synthesis, and CYP3A11 expression, providing insights into its hepatotoxicity mechanism (Ji et al., 2020).

Pharmacokinetic Properties : Gender-related pharmacokinetic studies of DIOB in rats show significant differences in absorption and metabolism between male and female rats, impacting its bioavailability and toxicity profiles (Yang et al., 2013).

Mitochondria-Dependent Apoptosis in Hepatocytes : DIOB induces mitochondria-dependent apoptosis regulated by ROS-mediated autophagy in hepatocytes. This suggests a key role for ROS accumulation in DIOB-induced hepatocellular injury (Ye et al., 2019).

Detection of Reactive Metabolite-Derived Protein Adducts : The development of polyclonal antibodies to detect protein adducts derived from DIOB's reactive metabolites provides tools for studying its toxicology (Hu et al., 2018).

Antitumor Activity : Various extracts of Dioscorea bulbifera, including diosbulbin B, have demonstrated antitumor effects in vivo, influencing the immune system and providing potential therapeutic applications (Wang et al., 2012).

Attenuation of Hepatotoxicity : Angelica sinensis polysaccharide (ASP) has been found to attenuate DB-induced hepatotoxicity through the activation of the MEK/ERK pathway, suggesting potential for mitigating DB's side effects in therapeutic applications (Li et al., 2021).

作用機序

Safety and Hazards

The safety data sheet for Diosbulbin I suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O8/c1-29-14-24(17-9-10-34-15-17)37-28(32)22(29)13-23(26-20-11-19(12-21(26)29)35-27(20)31)36-25(30)8-5-16-3-6-18(33-2)7-4-16/h3-10,15,19-24,26H,11-14H2,1-2H3/b8-5+/t19-,20+,21+,22+,23-,24-,26+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXKFVAWBBOWIJ-WBQZIMCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)OC(=O)C=CC5=CC=C(C=C5)OC)C6=COC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)OC(=O)/C=C/C5=CC=C(C=C5)OC)C6=COC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)